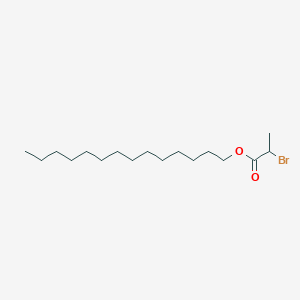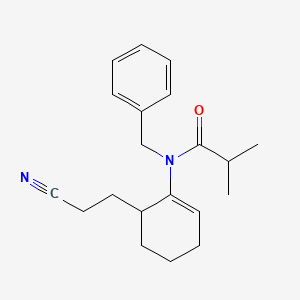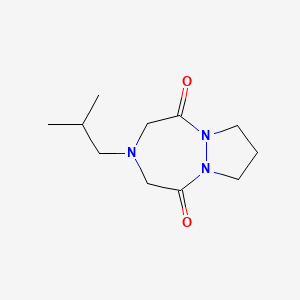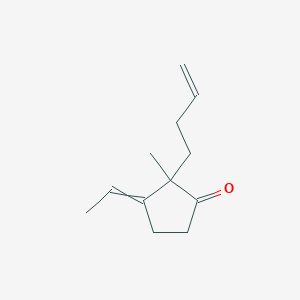
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with butenyl and ethylidene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as distillation and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium hydride in anhydrous dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated cyclopentanone derivatives.
Substitution: Alkyl-substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(But-3-en-1-yl)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a cyclopentanone ring.
(S)-2-(But-3-en-1-yl)oxirane: Contains an oxirane ring instead of a cyclopentanone ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring with similar butenyl substitution.
Uniqueness
2-(But-3-en-1-yl)-3-ethylidene-2-methylcyclopentan-1-one is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
88441-64-9 |
|---|---|
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-but-3-enyl-3-ethylidene-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H18O/c1-4-6-9-12(3)10(5-2)7-8-11(12)13/h4-5H,1,6-9H2,2-3H3 |
Clave InChI |
UIXXDDGVKVGLBX-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCC(=O)C1(C)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


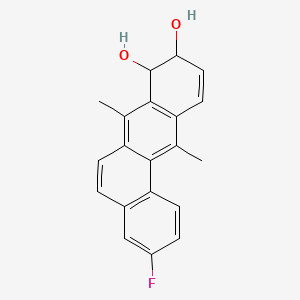
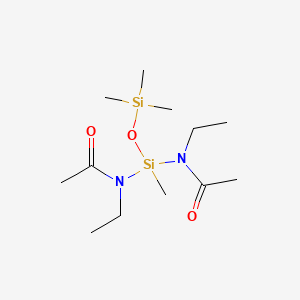

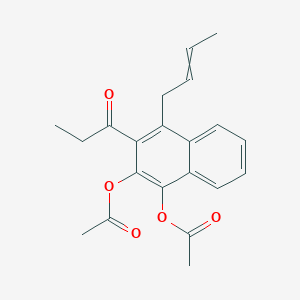
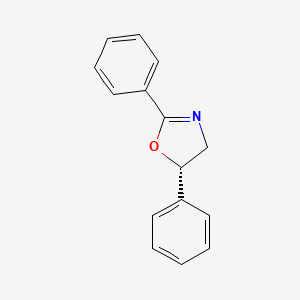
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)

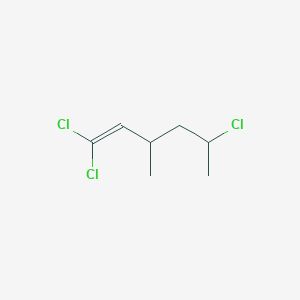

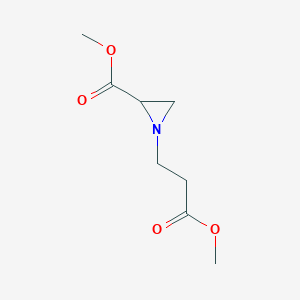
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
